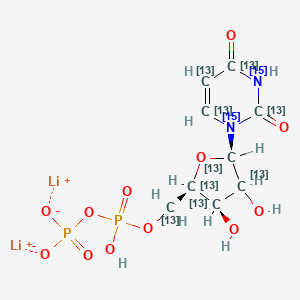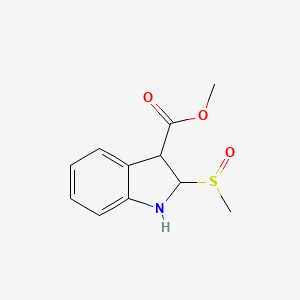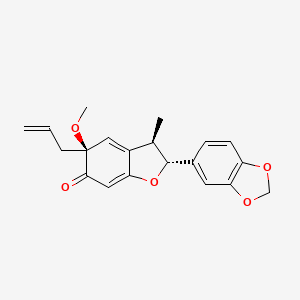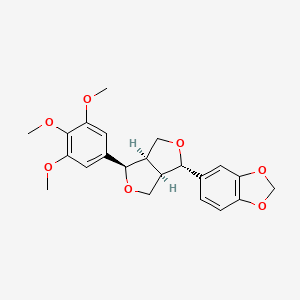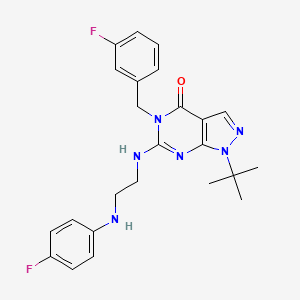
Azalamellarin N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azalamellarin N is a synthetic lactam congener of the marine natural product lamellarin N. It is a hexacyclic pyrrole alkaloid known for its inhibitory effects on pyroptosis, a form of regulated cell death that promotes inflammation . This compound inhibits pyroptosis by targeting molecules that act upstream of the nucleotide-binding and oligomerization domain-like receptor family pyrin domain containing 3 inflammasome activation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azalamellarin N is synthesized through a series of chemical reactions involving the formation of a lactam ring. The synthetic route typically involves the following steps :
- Formation of the pyrrole ring.
- Introduction of the lactam ring.
- Functionalization of the A-ring.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification steps including crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Azalamellarin N undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Azalamellarin N has a wide range of scientific research applications :
Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrrole alkaloids.
Biology: Investigated for its role in inhibiting pyroptosis and its potential therapeutic applications in inflammatory diseases.
Medicine: Explored for its anticancer properties and its ability to modulate cellular events such as apoptosis and autophagy.
Industry: Used in the development of new drugs and therapeutic agents targeting inflammatory pathways.
Mécanisme D'action
Azalamellarin N exerts its effects by inhibiting pyroptosis through the following mechanisms :
Targeting Upstream Molecules: It targets molecules that act upstream of the nucleotide-binding and oligomerization domain-like receptor family pyrin domain containing 3 inflammasome activation.
Inhibition of Caspase-1 Activation: It inhibits the activation of Caspase-1 and apoptosis-associated speck-like proteins containing a Caspase activation and recruitment domain.
Binding to Protein Kinases: The lactam ring of this compound contributes to its strong binding to protein kinases, which are involved in the regulation of pyroptosis.
Comparaison Avec Des Composés Similaires
Azalamellarin N is unique compared to other similar compounds due to its specific inhibitory effects on pyroptosis . Similar compounds include:
Lamellarin N: A marine natural product with similar structural features but different biological activities.
Azalamellarin D: Another synthetic congener with cytotoxic effects and modulation of protein translation.
MCC950: A well-established nucleotide-binding and oligomerization domain-like receptor family pyrin domain containing 3 inflammasome inhibitor with consistent inhibitory effects on pyroptosis.
This compound stands out due to its selective inhibition of pyroptosis induced by specific stimuli, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C28H22N2O7 |
|---|---|
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
7,17-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16-dimethoxy-1,4-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one |
InChI |
InChI=1S/C28H22N2O7/c1-35-21-5-4-14(9-18(21)31)24-25-16-11-23(37-3)20(33)12-17(16)29-28(34)27(25)30-7-6-13-8-19(32)22(36-2)10-15(13)26(24)30/h4-12,31-33H,1-3H3,(H,29,34) |
Clé InChI |
NZFSEFXZZPPHMO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6NC5=O)O)OC)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


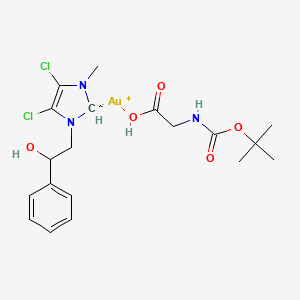


![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)
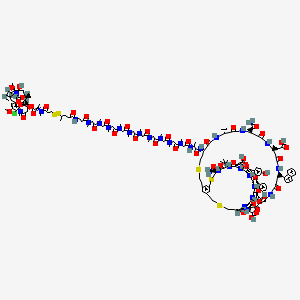
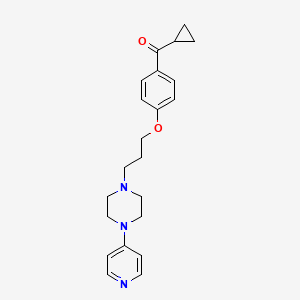
![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
